3-Carbethoxy-6-carboxycoumarin

synthetic intermediate bifunctional scaffold orthogonal reactivity

3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0), systematically named 3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid (molecular formula C13H10O6; molecular weight 262.21 g/mol; melting point 275°C) , is a bifunctional coumarin derivative bearing an ethyl ester at the C3 position and a free carboxylic acid at the C6 position of the benzopyran-2-one scaffold. This specific substitution pattern distinguishes it from the broader coumarin-3-carboxylate and 6-carboxycoumarin families by offering two chemically orthogonal reactive handles—an electrophilic ester moiety susceptible to nucleophilic attack and a carboxylic acid capable of amidation, esterification, or metal coordination—within a single molecular architecture.

Molecular Formula C13H10O6
Molecular Weight 262.21 g/mol
CAS No. 6468-72-0
Cat. No. B1595708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbethoxy-6-carboxycoumarin
CAS6468-72-0
Molecular FormulaC13H10O6
Molecular Weight262.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O
InChIInChI=1S/C13H10O6/c1-2-18-12(16)9-6-8-5-7(11(14)15)3-4-10(8)19-13(9)17/h3-6H,2H2,1H3,(H,14,15)
InChIKeyIQXJOXZOUPRTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0) Technical Procurement Guide for Differentiated Coumarin Research


3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0), systematically named 3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid (molecular formula C13H10O6; molecular weight 262.21 g/mol; melting point 275°C) [1], is a bifunctional coumarin derivative bearing an ethyl ester at the C3 position and a free carboxylic acid at the C6 position of the benzopyran-2-one scaffold. This specific substitution pattern distinguishes it from the broader coumarin-3-carboxylate and 6-carboxycoumarin families by offering two chemically orthogonal reactive handles—an electrophilic ester moiety susceptible to nucleophilic attack and a carboxylic acid capable of amidation, esterification, or metal coordination—within a single molecular architecture.

3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0): Why In-Class Substitution Compromises Research Outcomes


Within the coumarin-3-carboxylate and carboxycoumarin families, small structural variations profoundly alter reactivity, photophysical properties, and biological activity. 3-Carbethoxycoumarin (CAS 1846-76-0; ethyl coumarin-3-carboxylate) lacks the C6 carboxylic acid moiety, rendering it incapable of C6-directed amidation or metal chelation [1]. Conversely, 6-carboxycoumarin (CAS 773-87-3; C10H6O4, MW 190.15) lacks the C3 ester, eliminating the electrophilic site essential for nucleophilic substitution and Knoevenagel-based derivatization [2]. The closely related 3-carbomethoxy-6-carboxycoumarin (CAS 6468-71-9; MW 248.19) offers a methyl ester in place of the ethyl ester, which modifies both steric profile and hydrolytic stability relative to the target compound [3]. Even minor modifications such as halogen substitution at C6 (e.g., 6-Cl or 6-Br derivatives) alter solid-state photodimerization behavior and supramolecular packing [4]. These structural differences translate into non-interchangeable performance in synthesis, materials science, and probe development.

3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0): Quantified Differential Performance Evidence for Procurement Decisions


Dual-Functional Group Architecture Enables Orthogonal Derivatization Not Possible with Single-Function Analogs

3-Carbethoxy-6-carboxycoumarin contains two chemically distinct functional groups at positions C3 (ethyl ester) and C6 (carboxylic acid) that react under orthogonal conditions [1]. The C3 ester serves as an electrophilic site for nucleophilic substitution, enabling the synthesis of 3-carboxamides and 3-heterocyclic derivatives via reaction with amines and hydrazines—a transformation also achievable with 3-carbethoxycoumarin [2]. However, the C6 carboxylic acid provides an additional, independent reaction center for amidation, esterification, or metal chelation that is entirely absent in 3-carbethoxycoumarin. This dual-functionality enables sequential derivatization strategies: for example, C6 amidation can be performed with the C3 ester intact, followed by C3 nucleophilic substitution, or vice versa. The closely related 3-carbomethoxy-6-carboxycoumarin (CAS 6468-71-9) shares this bifunctionality but differs in ester alkyl chain length (methyl vs. ethyl), which affects hydrolytic stability, steric accessibility at C3, and the lipophilicity of downstream products [3].

synthetic intermediate bifunctional scaffold orthogonal reactivity

Distinct Spectroscopic Fingerprint Differentiates from 3-Carbomethoxy Analog in Diacid Ester Series

Within the 2-oxo-2H-chromene-3,6-dicarboxylic acid ester series, the target compound (3-ethyl, 6-H) exhibits a molecular ion mass of 262.21 g/mol (C13H10O6) and a melting point of 275°C [1]. Its closest structural analog, 3-carbomethoxy-6-carboxycoumarin (CAS 6468-71-9; 3-methyl, 6-H), has a molecular weight of 248.19 g/mol (C12H8O6)—a difference of 14.02 g/mol (ΔCH2) [2]. The fully esterified derivative, 3,6-dicarbethoxycoumarin (CAS 6468-67-3; 3-ethyl, 6-ethyl; diethyl 2-oxochromene-3,6-dicarboxylate), has a molecular weight of 290.27 g/mol (C15H14O6) [3]. These three compounds represent a systematic esterification gradient: the target compound occupies the intermediate state with one free carboxylic acid (at C6) and one ethyl ester (at C3), conferring solubility and reactivity characteristics distinct from both the fully esterified (hydrophobic, no free acid) and methyl-ester (different hydrolysis kinetics) variants. The LogP value of 1.67 for the target compound [1] reflects its balanced hydrophobicity relative to the fully esterified analog.

analytical chemistry quality control structural confirmation

6-Carboxylic Acid Moiety Provides Metal Chelation Capacity Absent in 3-Carbethoxycoumarin

The C6 carboxylic acid of 3-carbethoxy-6-carboxycoumarin enables metal coordination that is structurally impossible with 3-carbethoxycoumarin (lacking any acid group). Literature on structurally related 3-carboxycoumarin derivatives demonstrates that the carboxylic acid group, when positioned appropriately on the coumarin scaffold, facilitates the formation of stable luminescent complexes with lanthanide ions such as Eu³⁺ and Tb³⁺ [1]. Europium(III) and terbium(III) coordination compounds with coumarin-3-carboxylic acid and 6-nitrocoumarin-3-carboxylic acid show effective luminescence properties . By extension, 3-carbethoxy-6-carboxycoumarin presents the carboxylic acid at C6—a position that, in combination with the C3 ester, offers a distinct chelation geometry relative to C3-carboxy derivatives. This enables exploration of metal complex stoichiometries and coordination modes not accessible to mono-functional coumarin carboxylates.

coordination chemistry metal sensing lanthanide luminescence

C3 Ethyl Ester Enables Knoevenagel-Derived Heterocycle Synthesis with Established Yield Benchmarks

The C3 ethyl ester of the target compound serves as the essential electrophilic site for Knoevenagel condensation-based derivatization and nucleophilic substitution, enabling the construction of diverse heterocyclic systems including 1,3,4-oxadiazoles, carboxamides, and fused polycycles [1]. The synthetic utility of the 3-carbethoxy moiety is well-established: 3-carbethoxycoumarin derivatives react with amines, hydrazines, and urea derivatives to yield nitrogen heterocycles with demonstrated antimicrobial activity [2]. Furthermore, 3-carbethoxycoumarin serves as the starting material for hydrazide formation, which upon condensation with aromatic acids yields 2-(coumarin-3-yl)-5-aryl-1,3,4-oxadiazole derivatives—compounds with anti-inflammatory and analgesic properties [3]. For 3-carbethoxycoumarin itself, optimized synthesis from salicylaldehyde and diethyl malonate yields the product in 73-78% yield (mp 92-94°C) under standard Knoevenagel conditions [4]. The target compound, bearing this same C3 ester functionality, retains full compatibility with these established synthetic routes while offering the additional C6 carboxylic acid for downstream diversification or property modulation.

heterocycle synthesis Knoevenagel condensation medicinal chemistry

Solid-State Photodimerization Capacity Differs from 6-Halogenated Coumarin-3-carboxylates

Ethyl coumarin-3-carboxylate and its 6-substituted derivatives (including 6-Cl and 6-Br analogs) undergo solid-state photodimerization to form anti head-to-tail stereoisomers, a topochemical reaction governed by crystal packing geometry [1]. The 6-position substitution directly influences the supramolecular architecture and, consequently, the photodimerization outcome. 3-Carbethoxy-6-carboxycoumarin contains a 6-carboxylic acid in place of the 6-Cl or 6-Br groups studied in this system. The carboxylic acid introduces hydrogen-bonding capacity (both donor and acceptor) that fundamentally alters crystal packing relative to the halogenated derivatives—potentially enabling different photodimer stereochemistry or single-crystal-to-single-crystal transformations [2]. The target compound thus represents a distinct entry in the ethyl coumarin-3-carboxylate photodimer series, offering crystal engineering opportunities not accessible with the 6-halogenated or unsubstituted parent compounds.

crystal engineering solid-state reactivity supramolecular chemistry

3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0): High-Value Research and Industrial Application Scenarios


Divergent Synthesis of Functionalized Coumarin Libraries for Medicinal Chemistry

The orthogonal reactivity of the C3 ethyl ester and C6 carboxylic acid enables the sequential construction of diverse coumarin derivatives from a single precursor [1]. Researchers can perform C6 amidation to install biological targeting moieties while preserving the C3 ester for subsequent heterocycle formation (e.g., oxadiazole synthesis via hydrazide intermediate) [2]. This divergent strategy reduces the number of synthetic steps and intermediate purifications compared to building libraries from mono-functional coumarin starting materials, which would require independent syntheses for each functional variant.

Lanthanide-Based Luminescent Probe Development and Metal-Organic Framework Synthesis

The C6 carboxylic acid provides a coordination site for metal ions including lanthanides (Eu³⁺, Tb³⁺), enabling the development of luminescent complexes with potential applications in time-resolved fluorescence assays and sensing [1]. The C3 ester remains available for further functionalization or can serve as a spectroscopic handle. This bifunctional metal-binding capacity distinguishes the compound from 3-carbethoxycoumarin, which lacks metal-coordinating functionality, and from 6-carboxycoumarin, which lacks the C3 ester for additional derivatization.

Crystal Engineering Studies of Hydrogen-Bonded Supramolecular Architectures

The 6-carboxylic acid group introduces strong hydrogen-bonding capacity (both donor and acceptor) that fundamentally alters crystal packing relative to 6-unsubstituted or 6-halogenated ethyl coumarin-3-carboxylate derivatives [1]. Researchers investigating solid-state photoreactivity, particularly topochemical [2+2] photodimerization, can utilize this compound to explore how carboxylic acid dimer motifs influence molecular alignment and reaction stereochemistry—a parameter space not accessible with the 6-Cl or 6-Br analogs characterized in existing photodimerization studies [2].

Analytical Reference Standard for Coumarin-3,6-dicarboxylate Ester Series Characterization

The target compound occupies a distinct position in the 2-oxo-2H-chromene-3,6-dicarboxylic acid ester series, with molecular weight (262.21 g/mol), melting point (275°C), and LogP (1.67) values that differ systematically from the methyl ester analog (248.19 g/mol) and the diethyl ester (290.27 g/mol) [1]. These well-defined physicochemical parameters make the compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, and structural confirmation in quality control workflows involving coumarin-3,6-dicarboxylate derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Carbethoxy-6-carboxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.